ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate typically involves multiple steps:
Formation of 5-chloropentanoyl chloride: This is achieved by reacting 5-chloropentanoic acid with thionyl chloride or oxalyl chloride under reflux conditions to produce 5-chloropentanoyl chloride.
Acylation of phenothiazine: The phenothiazine core is acylated with 5-chloropentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the intermediate 10-(5-chloropentanoyl)-10H-phenothiazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated pentanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistamine.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets, such as dopamine and histamine receptors. The phenothiazine core is known to block dopamine receptors, which can alleviate symptoms of psychosis. Additionally, the compound’s antihistamine properties are attributed to its ability to inhibit histamine receptors, reducing allergic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antihistamine properties.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is unique due to its specific structural features, such as the chlorinated pentanoyl group and the carbamate ester. These modifications can enhance its pharmacological properties and potentially reduce side effects compared to other phenothiazine derivatives.
Eigenschaften
Molekularformel |
C20H21ClN2O3S |
---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
ethyl N-[10-(5-chloropentanoyl)phenothiazin-2-yl]carbamate |
InChI |
InChI=1S/C20H21ClN2O3S/c1-2-26-20(25)22-14-10-11-18-16(13-14)23(19(24)9-5-6-12-21)15-7-3-4-8-17(15)27-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,22,25) |
InChI-Schlüssel |
FRUGVXUESPRRQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.